molecular formula C3H2F3NO2 B14759207 (E)-3,3,3-trifluoro-2-oxopropanal oxime

(E)-3,3,3-trifluoro-2-oxopropanal oxime

Cat. No.: B14759207
M. Wt: 141.05 g/mol
InChI Key: IOCQOIWCFAEMMW-LREOWRDNSA-N
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Description

(E)-3,3,3-Trifluoro-2-oxopropanal oxime (CAS 83927-25-7) is a fluorinated oxime derivative with the molecular formula C₄H₃NOF₆ and a molecular weight of 195.063 g/mol . Its structure features a trifluoromethyl group adjacent to the oxime moiety (C=N-OH), which confers unique electronic and steric properties. The (E)-isomer configuration is critical for its physicochemical behavior, as evidenced by solubility differences observed in other oxime isomers (e.g., clarithromycin oximes) . This compound is of interest in medicinal chemistry and materials science due to fluorine’s ability to enhance metabolic stability and modulate lipophilicity.

Properties

Molecular Formula

C3H2F3NO2

Molecular Weight

141.05 g/mol

IUPAC Name

(3E)-1,1,1-trifluoro-3-hydroxyiminopropan-2-one

InChI

InChI=1S/C3H2F3NO2/c4-3(5,6)2(8)1-7-9/h1,9H/b7-1+

InChI Key

IOCQOIWCFAEMMW-LREOWRDNSA-N

Isomeric SMILES

C(=N/O)\C(=O)C(F)(F)F

Canonical SMILES

C(=NO)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,3,3-trifluoro-2-oxopropanal oxime typically involves the reaction of 3,3,3-trifluoro-2-oxopropanal with hydroxylamine. The reaction is carried out under mild conditions, often in an aqueous medium, and is catalyzed by aniline or phenylenediamine derivatives . The reaction proceeds via the formation of an intermediate imine, which subsequently undergoes hydrolysis to form the oxime.

Industrial Production Methods

Industrial production methods for (E)-3,3,3-trifluoro-2-oxopropanal oxime are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as aniline derivatives helps to accelerate the reaction and improve yield .

Chemical Reactions Analysis

Types of Reactions

(E)-3,3,3-trifluoro-2-oxopropanal oxime undergoes several types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-3,3,3-trifluoro-2-oxopropanal oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3,3,3-trifluoro-2-oxopropanal oxime involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft . This action is crucial in the treatment of conditions such as myasthenia gravis and certain types of poisoning.

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) CAS Number
(E)-3,3,3-Trifluoro-2-oxopropanal oxime C₄H₃NOF₆ -CF₃, -C=N-OH 195.063 83927-25-7
3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime C₁₅H₁₁Cl₂N₃O₂ -Cl, -C=N-NHPh, aromatic rings 344.17 1426521-26-7
3-(2-Furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime C₁₄H₁₁Cl₂NO₃ -Furyl, -Cl, -O-Benzyl 312.15 866049-71-0
Phosgene Oxime (CX) Cl₂C=NOH -Cl, -C=N-OH 113.93 1794-86-1

Key Observations :

  • Halogen Effects : The trifluoromethyl group in the target compound enhances electronegativity and steric bulk compared to chlorine in phosgene oxime or dichlorophenyl derivatives. This reduces reactivity in nucleophilic substitutions but improves thermal stability .
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic rings (e.g., phenyl, furyl) exhibit higher lipophilicity, impacting membrane permeability in biological systems .
  • Isomerism : The (E)-configuration in the target compound contrasts with (Z)-isomers, which often show lower solubility (e.g., clarithromycin oxime: 125 mg/mL vs. <5 mg/mL in DCM for E vs. Z isomers) .

Physicochemical Properties

Property (E)-3,3,3-Trifluoro-2-oxopropanal Oxime 4-Methylpentan-2-one Oxime Clarithromycin (E)-Oxime
Solubility in DCM Not reported Not reported ~125 mg/mL
Boiling Point Not reported 142–144°C Decomposes above 200°C
Toxicity Limited data Skin/eye irritation (H315/H319) Non-toxic (pharmaceutical use)

Insights :

  • The trifluoromethyl group likely reduces solubility in polar solvents compared to alkyl-substituted oximes (e.g., 4-methylpentan-2-one oxime) but enhances stability in hydrophobic environments .
  • Toxicity data for the target compound are scarce, whereas simpler oximes like 4-methylpentan-2-one oxime are classified as irritants .

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